molecular formula C15H16N4O8S2 B2459500 N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide CAS No. 1170799-90-2

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide

Cat. No.: B2459500
CAS No.: 1170799-90-2
M. Wt: 444.43
InChI Key: XBORQGZBYPPHGD-UHFFFAOYSA-N
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Description

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a propane-1,3-disulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide typically involves the reaction of 4-nitroaniline with propane-1,3-disulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N1,N3-bis(4-aminophenyl)propane-1,3-disulfonamide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the sulfonamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N3,N3-tetra(4-pyridinyl)benzene-1,3-diamine: Similar in structure but contains pyridinyl groups instead of nitrophenyl groups.

    N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Contains aminopropyl groups instead of nitrophenyl groups.

Uniqueness

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is unique due to the presence of both nitrophenyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O8S2/c20-18(21)14-6-2-12(3-7-14)16-28(24,25)10-1-11-29(26,27)17-13-4-8-15(9-5-13)19(22)23/h2-9,16-17H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORQGZBYPPHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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